Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (T-4)-
Description
Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-κO³,κO⁵)-, (T-4)- (CAS 13986-53-3) is a cobalt(II) β-diketonate complex with the molecular formula C₂₂H₃₈CoO₄ and a molecular weight of 425.48 g/mol . The compound features a distorted octahedral geometry (T-4 symmetry) where two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands coordinate to the cobalt center via their oxygen atoms. This complex is characterized by its high thermal stability, solubility in organic solvents (e.g., toluene, THF), and applications in chemical vapor deposition (CVD) and catalysis . Its structure is further defined by the SMILES notation [Co++].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC (C)(C)C(=O)[CH-]C(=O)C(C)(C)C, highlighting the chelating nature of the TMHD ligands .
Properties
Molecular Formula |
C22H38CoO4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
cobalt(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
KLJJOSZRALJWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+2] |
Origin of Product |
United States |
Biological Activity
Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, commonly referred to as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(TMHD)₂), is a coordination compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : Co(C₁₁H₁₉O₂)₂
- Molecular Weight : 425.46 g/mol
- CAS Registry Number : 13986-53-3
- Physical Form : Powder
- Melting Point : 143 °C
- Solubility : Soluble in hydrocarbons, alcohols, and ethers; slightly soluble in water.
The biological activity of Co(TMHD)₂ primarily stems from its ability to interact with biomolecules and form stable complexes. The cobalt ion at the center of the compound plays a crucial role in its reactivity and biological interactions.
Target Interactions
- Metal Ion Coordination : The cobalt ion can coordinate with various biomolecules, potentially influencing enzymatic activities and metabolic pathways.
- Antioxidant Properties : Some studies suggest that cobalt complexes may exhibit antioxidant properties by scavenging free radicals.
Case Studies and Research Findings
- Antimicrobial Activity :
- Cancer Research :
- Drug Delivery Systems :
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) | Moderate antimicrobial activity | Similar coordination chemistry |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | Limited biological studies available | Different oxidation state influences reactivity |
Scientific Research Applications
Catalysis
Cobalt bis(2,2,6,6-tetramethyl-3,5-heptanedionato) is utilized as a catalyst in various organic reactions. Its effectiveness in catalyzing hydroperoxidation reactions has been documented in studies involving cobalt complexes with different ligands. For instance:
- Alkene Hydroperoxidation : Research indicates that cobalt complexes can facilitate the hydroperoxidation of alkenes efficiently. This process is vital in producing organic peroxides used in polymerization and other chemical syntheses .
Materials Science
The compound serves as a precursor for the deposition of cobalt-containing thin films and nanomaterials through chemical vapor deposition (CVD). These materials have applications in:
- Ferroelectric Devices : Cobalt bis(2,2,6,6-tetramethyl-3,5-heptanedionato) is used to create ferroelectric thin films that exhibit desirable electronic properties for memory and sensor applications .
- Nanotechnology : Its use in the synthesis of nanoparticles allows for the development of advanced materials with tailored properties for electronics and photonics .
Biological Research
Emerging studies suggest potential biological activities associated with cobalt complexes:
- Antimicrobial Properties : Cobalt-based compounds have been investigated for their antimicrobial effects. The mechanism is believed to involve the generation of reactive oxygen species that can disrupt microbial cell functions .
- Drug Delivery Systems : The compound's properties are being explored for use in drug delivery systems due to its ability to interact with biomolecules effectively .
Case Study 1: Cobalt Complexes in Catalysis
A study published in Nature Communications examined the catalytic activity of cobalt picolinate complexes in alkene hydroperoxidation. The findings indicated that these complexes could achieve high yields under mild conditions, showcasing the utility of cobalt complexes in organic synthesis .
Case Study 2: Thin Film Deposition
Research conducted on the thermal properties of cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionato) highlighted its effectiveness as a precursor in CVD processes. The study demonstrated that varying deposition temperatures significantly influenced the microstructure and composition of Co-oxide thin films .
Comparison with Similar Compounds
Comparison with Similar TMHD-Based Metal Complexes
Metal β-diketonates share structural similarities but exhibit distinct physicochemical properties depending on the metal center. Below is a comparative analysis of cobalt(II)-TMHD with analogous complexes:
Table 1: Structural and Physical Properties of TMHD Complexes
*Calculated based on formula C₂₂H₃₆O₈Zn (Zn = 65.38 g/mol).
Key Comparative Insights
Thermal Stability :
- Cobalt(II)-TMHD and nickel(II)-TMHD exhibit superior thermal stability compared to alkaline earth metal complexes (e.g., Ba, Ca) due to stronger metal-oxygen bonds in transition metals .
- Palladium(II)-TMHD’s stability is influenced by Pd’s inherent catalytic activity, making it suitable for high-temperature processes .
Solubility: All TMHD complexes are hydrophobic, but solubility in organic solvents varies slightly. Cobalt(II)-TMHD and copper(II)-TMHD are more soluble in polar aprotic solvents (e.g., THF), whereas palladium(II)-TMHD’s insolubility in water aligns with its use in non-aqueous systems .
Applications :
- Cobalt(II)-TMHD : Primarily used in CVD for cobalt oxide thin films and as a precursor in magnetostrictive materials .
- Palladium(II)-TMHD : Explored in catalysis (e.g., cross-coupling reactions) and semiconductor manufacturing .
- Nickel(II)-TMHD : Applied in nickel-based coatings and battery materials .
- Zinc(II)-TMHD : Less common in CVD but studied as UV stabilizers in polymers .
Research Findings and Trends
- Electronic Structure : Cobalt(II)-TMHD’s paramagnetic nature distinguishes it from diamagnetic complexes like zinc(II)-TMHD, enabling applications in spintronics .
- Catalytic Activity : Palladium(II)-TMHD outperforms cobalt(II)-TMHD in Suzuki-Miyaura coupling due to Pd’s superior oxidative addition kinetics .
- Environmental Impact : Zinc(II)-TMHD is less toxic than cobalt or nickel analogs, favoring its use in consumer products .
Preparation Methods
Ligand Synthesis: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)
The β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), is synthesized via a Claisen-Schmidt condensation modified for steric bulk. The patented method (CN106397164A) outlines the following steps:
Step 1: Material Feeding
- Reactants : Methyl trimethylacetate (pivalic acid methyl ester), alkali (e.g., potassium tert-butoxide), and solvent (DMF, DMSO, or acetonitrile).
- Molar Ratios : Pivalic acid methyl ester:alkali = 0.8–1.2:1.5–3.
- Procedure : Stir the mixture uniformly for 0.5–3 hours to form a homogenous solution.
Step 2: Reaction
- Addition of tert-Butyl Methyl Ketone : Slowly drip tert-butyl methyl ketone into the mixture under 20–60°C.
- Conditions : Stir at normal pressure for 8–48 hours to yield the reaction liquid containing TMHD.
Step 3: Purification
- Water Addition : Quench the reaction with water to precipitate the product.
- Vacuum Distillation : Remove impurities via vacuum distillation to isolate TMHD.
Key Parameters for TMHD Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 20–60°C | |
| Solvent | DMF, DMSO, acetonitrile | |
| Alkali | Potassium tert-butoxide, cesium carbonate | |
| Yield | Not explicitly stated; optimized for purity |
Coordination with Cobalt(II) Salts
The TMHD ligand reacts with cobalt(II) salts (e.g., Co(NO₃)₂, CoCl₂) to form the bis-ligand complex. While explicit synthetic protocols for the cobalt complex are scarce in open literature, standard coordination chemistry principles apply:
General Reaction Pathway
$$
\text{CoCl}2 + 2 \, \text{TMHD} \xrightarrow{\text{Base}} \text{Co(TMHD)}2 + 2 \, \text{HCl}
$$
Base : Sodium ethoxide or potassium tert-butoxide deprotonates TMHD, enabling chelation.
Purification and Characterization
Post-reaction purification ensures high-purity product for applications in catalysis or materials science.
Purification Steps
- Filtration : Remove unreacted salts and byproducts.
- Recrystallization : Dissolve the crude product in hot ethanol or hydrocarbons, followed by slow cooling to crystallize the complex.
- Vacuum Drying : Final drying under reduced pressure to eliminate residual solvents.
Physical Properties of Bis(TMHD)cobalt(II)
| Property | Value | Source |
|---|---|---|
| Melting Point | 143°C | |
| Solubility | Soluble in hydrocarbons, ethers; sparingly in water | |
| Molecular Formula | C₂₂H₃₈CoO₄ | |
| Molecular Weight | 425.48 g/mol |
Applications and Research Context
Bis(TMHD)cobalt(II) serves as a precursor in chemical vapor deposition (CVD) for nanostructured materials and thin films. Its stability and volatility make it suitable for depositing cobalt oxides or metallic films.
Challenges and Optimization
Steric and Electronic Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
